

Technical Guide: 2-Bromoisonicotinohydrazide (CAS: 29849-15-8)

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Compound of Interest

Compound Name: 2-Bromoisonicotinohydrazide

Cat. No.: B1267980

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **2-Bromoisonicotinohydrazide**. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical and Physical Properties

2-Bromoisonicotinohydrazide is a halogenated pyridine derivative incorporating a hydrazide functional group. This combination of a reactive bromine atom on the pyridine ring and a versatile hydrazide moiety makes it a valuable building block in organic synthesis.

General Information

Property	Value	Reference
CAS Number	29849-15-8	
Molecular Formula	C ₆ H ₆ BrN ₃ O	[1]
Molecular Weight	216.04 g/mol	[1]
Synonyms	2-Bromo-4-pyridinecarbohydrazide, 2-Bromoisonicotinic acid hydrazide	[2]
Physical Form	Solid	

Physicochemical Properties

Property	Value	Notes
Melting Point	Data not available	A Safety Data Sheet indicates no available data.[3]
Solubility	Data not available	
Topological Polar Surface Area (TPSA)	68.01 Å ²	Calculated
logP	0.4476	Calculated
Hydrogen Bond Donors	2	Calculated
Hydrogen Bond Acceptors	3	Calculated
Rotatable Bonds	1	Calculated

Synthesis and Reactivity

The primary route for the synthesis of **2-Bromoisonicotinohydrazide** involves the reaction of a 2-bromoisonicotinic acid derivative with hydrazine.[4] The bromo-substituted pyridine ring offers a handle for various cross-coupling reactions, while the hydrazide group can participate in condensation and cyclization reactions.

Synthesis of the Precursor: 2-Bromoisonicotinic Acid

A common method for the synthesis of the precursor, 2-bromoisonicotinic acid, is through the electrophilic bromination of isonicotinic acid. A detailed protocol for a similar transformation on a related substrate is provided below as a reference.

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinic Acid

This protocol describes the synthesis of a structurally related bromo-substituted isonicotinic acid and can be adapted for the synthesis of 2-bromoisonicotinic acid.

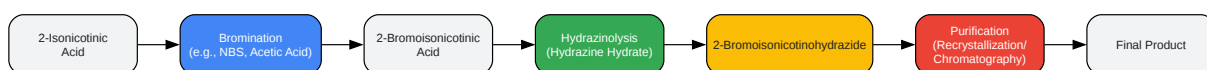
- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylisonicotinic acid (1.0 equivalent) in glacial acetic acid.
- **Addition of Brominating Agent:** To the stirred solution, add N-bromosuccinimide (1.2 equivalents) portion-wise at room temperature.
- **Reaction:** Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
 - Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution under reduced pressure.

- Purify the crude product by recrystallization or column chromatography on silica gel.
- Characterization: Confirm the identity and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Synthesis of 2-Bromoisonicotinohydrazide

The final step in the synthesis of **2-Bromoisonicotinohydrazide** involves the reaction of 2-bromoisonicotinic acid (or its corresponding ester) with hydrazine hydrate.

Hypothetical Experimental Workflow for Synthesis



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Synthesis workflow for **2-Bromoisonicotinohydrazide**.

Spectroscopic Data

While specific spectral data for **2-Bromoisonicotinohydrazide** is not readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

- ^1H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the protons of the hydrazide group ($-\text{NHNH}_2$). The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group.
- ^{13}C NMR: The spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted, and the carbonyl carbon of the hydrazide will appear at the downfield end of the spectrum.
- IR Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the amine and amide groups (around $3200\text{--}3400\text{ cm}^{-1}$), the C=O stretching of the amide (around 1650 cm^{-1}), and C=N and C=C stretching of the pyridine ring.

- **Mass Spectrometry:** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic $M+2$ isotopic peak with an intensity similar to the molecular ion peak is expected.

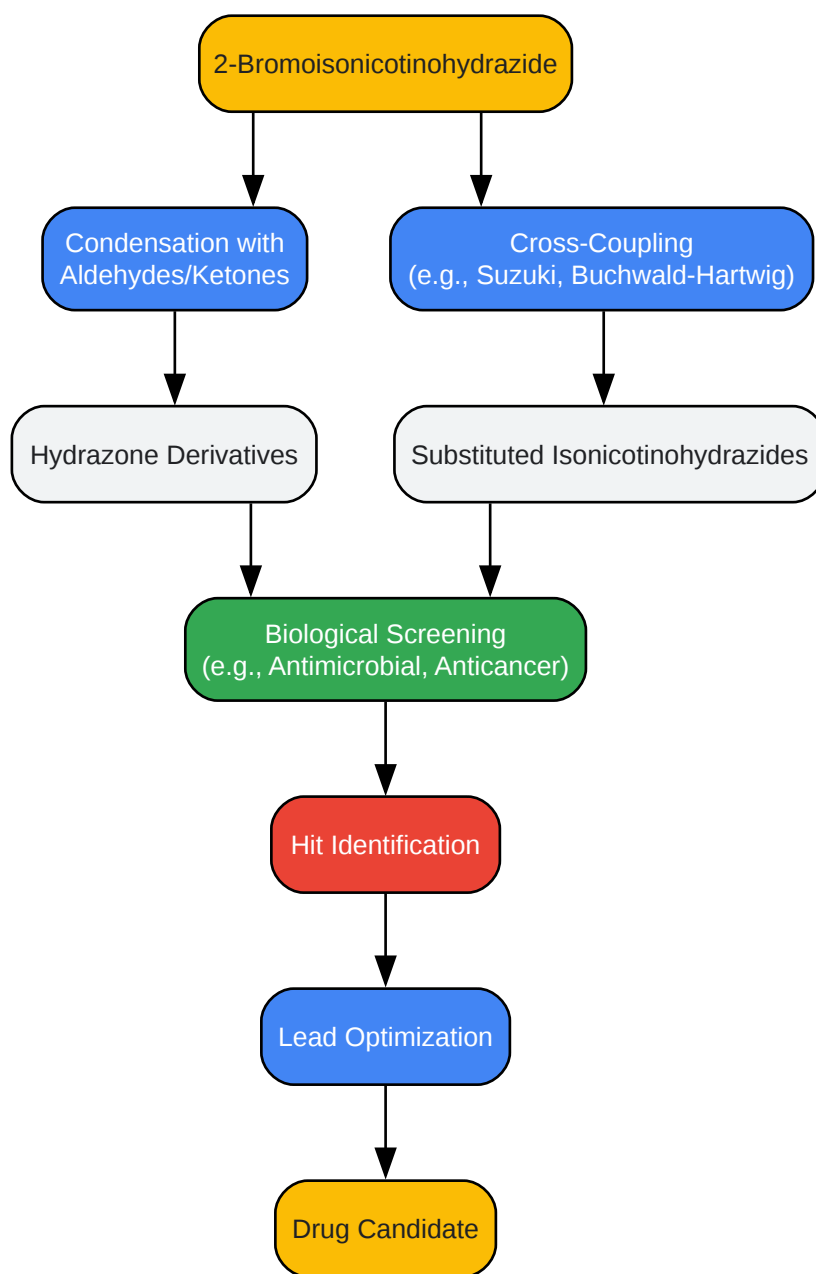
Applications in Research and Drug Development

2-Bromoisonicotinohydrazide serves as a versatile intermediate in the synthesis of more complex molecules for various applications.

Medicinal Chemistry

The isonicotinohydrazide scaffold is a well-known pharmacophore, with isoniazid being a frontline drug for the treatment of tuberculosis. The introduction of a bromine atom at the 2-position provides a site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel compounds for biological screening. Derivatives of hydrazones have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.

Hypothetical Workflow for Drug Discovery



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Workflow for the development of drug candidates.

Safety Information

2-Bromoisonicotinohydrazide should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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